methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
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Overview
Description
Methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the esterification to form the propanoate ester. Common reagents used in these reactions include thionyl chloride, phenol derivatives, and esterification agents such as methanol and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thioethers or thiols.
Substitution: The phenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or thiols. Substitution reactions may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is studied for its unique structural properties and reactivity. Researchers may explore its potential as a building block for more complex molecules or its use in catalysis.
Biology
In biological research, this compound could be investigated for its interactions with biological molecules, such as proteins or nucleic acids. Studies may focus on its potential as a biochemical probe or its effects on cellular processes.
Medicine
In medicine, the compound may be evaluated for its therapeutic potential. This could include studies on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate include other thiazole derivatives, phenylpropanoates, and esters with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring, phenyl group, and propanoate ester. This combination imparts distinct chemical properties and reactivity, making it a valuable subject of study for researchers in various fields.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C17H23NO5S/c1-17(2,3)23-14-8-6-13(7-9-14)12-15(16(19)22-4)18-10-5-11-24(18,20)21/h5-9,11,15H,10,12H2,1-4H3/t15-/m0/s1 |
InChI Key |
HNNGQVQIXOEUJT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N2CC=CS2(=O)=O |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N2CC=CS2(=O)=O |
Origin of Product |
United States |
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